2-(2-Chloroethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Scientific Research Applications
Synthesis Techniques and Derivative Development
- Synthesis of Pyrido and Thieno Pyrimidin Derivatives : Research highlights methods for synthesizing derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one via the aza-Wittig reaction, focusing on the creation of compounds with potential for further biological activity studies (Liu et al., 2006).
- Annulation Strategies : A study outlines a one-pot multistep cascade reaction for annulating pyrimidines to thiophenes, producing a variety of thieno[2,3-d]pyrimidine derivatives, highlighting a solvent-free, efficient synthetic method (Pokhodylo et al., 2015).
- Microwave Irradiation Techniques : The use of microwave irradiation to synthesize tetrahydrobenzo[b]thiophene derivatives and their potential applications in medicinal chemistry are discussed, demonstrating the efficiency of this method in producing complex molecules (Abdalha et al., 2011).
Biological Activities and Applications
- Antimicrobial Activity : Research into substituted tricyclic compounds based on the pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine structure reveals significant antibacterial and antifungal activities, indicating potential for therapeutic applications (Mittal et al., 2011).
- Fungicidal Activity : A study on novel benzothiophene-fused pyrido[1,2-a]pyrimidine derivatives reports high fungicidal activity against various fungi, suggesting potential for agricultural applications (Xu et al., 2018).
- Synthesis and Evaluation of Bioactive Derivatives : The development and characterization of new bioactive derivatives of benzothieno[2,3-d]pyrimidin-4(3H)-one are discussed, with some compounds showing promising anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).
Mechanism of Action
Target of Action
The compound “2-(2-Chloroethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” belongs to the class of thienopyrimidines . Thienopyrimidines are known to exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . .
Mode of Action
The mode of action of thienopyrimidines can vary depending on their specific structure and the biological target they interact with. Some thienopyrimidines have been identified as inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . 1
Biochemical Pathways
Thienopyrimidines can affect various biochemical pathways depending on their specific targets. For example, thienopyrimidines that inhibit PI3K can affect the PI3K/Akt signaling pathway, which plays a crucial role in cellular processes like growth, proliferation, and survival . 1
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy1
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Thienopyrimidines that inhibit certain enzymes can lead to changes in cellular processes like growth and proliferation . 1
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules1
properties
IUPAC Name |
2-(2-chloroethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c13-6-5-9-15-11(14)10-7-3-1-2-4-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEYJQHHUWTOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)CCCl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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